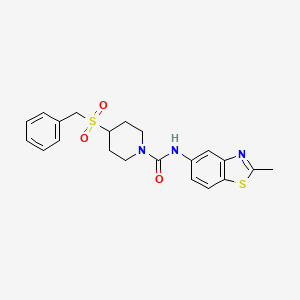![molecular formula C13H12F3N3O4 B6426049 3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]urea CAS No. 2034384-56-8](/img/structure/B6426049.png)
3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]urea is a synthetic organic compound that features a unique combination of functional groups, including an oxazolidinone ring, a trifluoromethyl group, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]urea typically involves multiple steps, starting from readily available starting materials. One common route involves the reaction of 4-(trifluoromethyl)aniline with an isocyanate derivative to form the corresponding urea. This intermediate is then subjected to a series of reactions to introduce the oxazolidinone ring and the ethyl linker.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is also a key consideration for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the oxazolidinone ring.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]urea has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets. The oxazolidinone ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s stability and lipophilicity, allowing it to penetrate biological membranes more effectively. The urea moiety can form hydrogen bonds with target molecules, further contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- **Ethyl (S)-2-[(S
Properties
IUPAC Name |
1-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O4/c14-13(15,16)8-1-3-9(4-2-8)18-11(21)17-5-6-19-10(20)7-23-12(19)22/h1-4H,5-7H2,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTVMMVJCAWIHHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CCNC(=O)NC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}benzamide](/img/structure/B6425968.png)
![N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}thiophene-3-carboxamide](/img/structure/B6425973.png)
![N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}naphthalene-1-sulfonamide](/img/structure/B6425980.png)
![N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B6425986.png)
![2-(2H-1,3-benzodioxol-5-yl)-N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B6425998.png)
![3-(1,1-dioxo-1lambda6-thiolan-3-yl)-1-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}urea](/img/structure/B6426007.png)
![N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}naphthalene-1-sulfonamide](/img/structure/B6426018.png)
![3-{[1-(5-fluoro-2-methoxybenzenesulfonyl)azetidin-3-yl]methyl}-1,3-oxazolidine-2,4-dione](/img/structure/B6426031.png)
![2-cyclopentyl-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]acetamide](/img/structure/B6426033.png)
![3-{2-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-2-oxoethyl}-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B6426065.png)
![1-[4-(3-methoxypyrrolidin-1-yl)benzoyl]-4-phenylmethanesulfonylpiperidine](/img/structure/B6426066.png)

![3,4,5-trimethoxy-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}benzamide](/img/structure/B6426083.png)
![N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B6426084.png)
